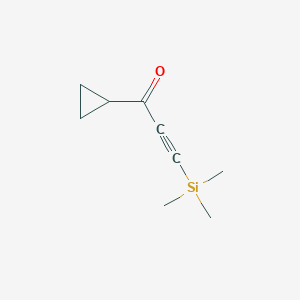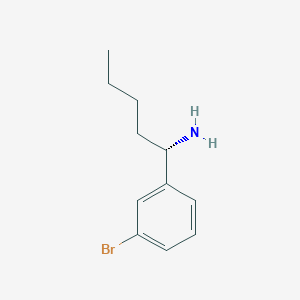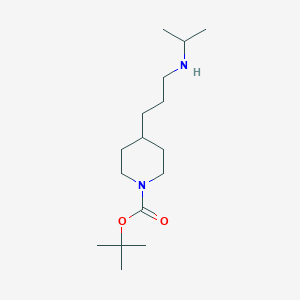
tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by a piperidine ring substituted with an isopropylamino group and a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isopropylamine and tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated as a potential precursor for the synthesis of drugs targeting neurological disorders due to its piperidine core .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors in the nervous system. These interactions can modulate the activity of neurotransmitters, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 4-(isopropylamino)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H32N2O2 |
|---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
tert-butyl 4-[3-(propan-2-ylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H32N2O2/c1-13(2)17-10-6-7-14-8-11-18(12-9-14)15(19)20-16(3,4)5/h13-14,17H,6-12H2,1-5H3 |
InChI Key |
CMFOJWUBMAOOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



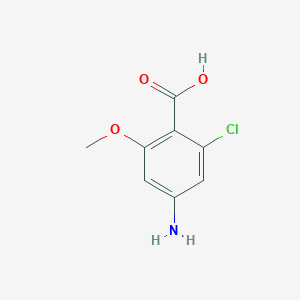
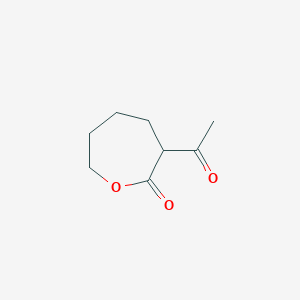
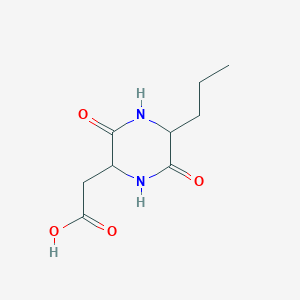

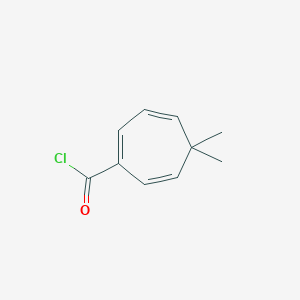

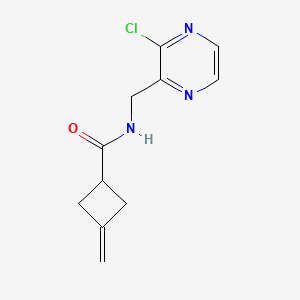
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
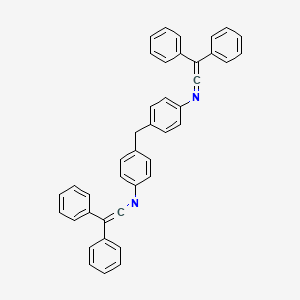
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
